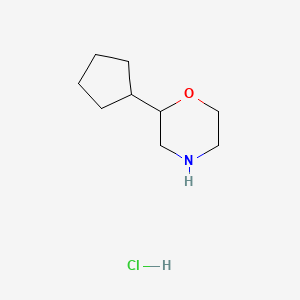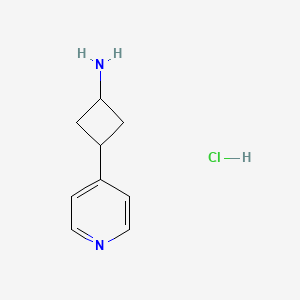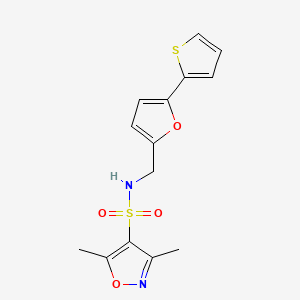
2-cyclopentylmorpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentylmorpholine hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl and a molecular weight of 191.7 g/mol . It is a morpholine derivative where a cyclopentyl group is attached to the nitrogen atom of the morpholine ring. This compound is typically found in a powdered form and is used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
The synthesis of 2-cyclopentylmorpholine hydrochloride involves the reaction of cyclopentylamine with morpholine under specific conditions. The reaction is typically carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.
Analyse Chemischer Reaktionen
2-cyclopentylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other functional groups using reagents like alkyl halides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base, 2-cyclopentylmorpholine, under basic conditions.
Wissenschaftliche Forschungsanwendungen
2-cyclopentylmorpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological systems and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-c
Eigenschaften
IUPAC Name |
2-cyclopentylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-4-8(3-1)9-7-10-5-6-11-9;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEADIDKXLNKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine](/img/structure/B2499157.png)
![3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2499158.png)


![N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2499164.png)
![2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B2499165.png)
![(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2499170.png)
![3-ethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2499171.png)


![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)
![1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2499177.png)

![[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2499180.png)
